molecular formula C22H17N3O4 B15149905 3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B15149905
M. Wt: 387.4 g/mol
InChI Key: MKETVUCQMQQTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by nitration and subsequent amidation reactions. Common reaction conditions include the use of acidic or basic catalysts, and the reactions are often carried out under reflux conditions to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group and the benzoxazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-3-10-20-18(11-13)24-22(29-20)15-4-7-17(8-5-15)23-21(26)16-6-9-19(25(27)28)14(2)12-16/h3-12H,1-2H3,(H,23,26)

InChI Key

MKETVUCQMQQTNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.